molecular formula C12H23NO4 B2771124 N-Boc-L-Norvaline ethyl ester CAS No. 1187550-23-7

N-Boc-L-Norvaline ethyl ester

Cat. No.: B2771124
CAS No.: 1187550-23-7
M. Wt: 245.319
InChI Key: JGTWGAQDMLFVDX-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-L-Norvaline ethyl ester: is a chemical compound with the IUPAC name ethyl (2S)-2-[(tert-butoxycarbonyl)amino]pentanoate. It is a derivative of the amino acid norvaline, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is esterified with ethanol. This compound is commonly used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of handling.

Mechanism of Action

Target of Action

N-Boc-L-Norvaline Ethyl Ester is primarily used as a protecting group for amines in organic synthesis . The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis .

Mode of Action

The compound works by protecting the amine group during reactions, preventing it from reacting with other compounds. This is achieved through the Boc group, which can be added to the amine under basic conditions . The Boc group can then be removed when no longer needed, revealing the original amine .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the synthesis of peptides and other organic compounds. The Boc group protects the amine during these synthesis reactions, allowing for more complex structures to be built without unwanted side reactions .

Result of Action

The result of the action of this compound is the successful synthesis of peptides and other organic compounds with complex structures. By protecting the amine group during synthesis, it allows for the creation of compounds that might otherwise be difficult or impossible to synthesize .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the pH of the solution can affect the stability of the Boc group. Additionally, temperature and solvent can also impact the efficacy of the compound in protecting the amine group during synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol.

    Hydrolysis: Sodium hydroxide, hydrochloric acid.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products:

    Deprotection: L-norvaline ethyl ester.

    Hydrolysis: N-Boc-L-norvaline.

    Substitution: Various substituted derivatives of N-Boc-L-norvaline ethyl ester.

Scientific Research Applications

Chemistry: N-Boc-L-Norvaline ethyl ester is widely used in peptide synthesis as a protected amino acid derivative. It allows for the selective deprotection and coupling of amino acids in the synthesis of peptides and proteins .

Biology and Medicine: In biological research, this compound is used to study enzyme-substrate interactions and protein folding. It serves as a building block for the synthesis of peptide-based drugs and inhibitors .

Industry: In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates. It is also employed in the development of new therapeutic agents and diagnostic tools .

Comparison with Similar Compounds

Uniqueness: N-Boc-L-Norvaline ethyl ester is unique due to its specific side chain structure, which imparts distinct chemical and physical properties. Its use in peptide synthesis is advantageous due to its stability and ease of deprotection under mild conditions .

Properties

IUPAC Name

ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-6-8-9(10(14)16-7-2)13-11(15)17-12(3,4)5/h9H,6-8H2,1-5H3,(H,13,15)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTWGAQDMLFVDX-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OCC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)OCC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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